![molecular formula C21H12N4O4 B3010694 3-oxo-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzo[f]chromene-2-carboxamide CAS No. 887867-24-5](/img/structure/B3010694.png)
3-oxo-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzo[f]chromene-2-carboxamide
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Overview
Description
3-oxo-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzo[f]chromene-2-carboxamide, also known as PBC, is a synthetic compound with potential applications in scientific research. PBC has been found to exhibit diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Scientific Research Applications
- Applications :
- Bacterial Inhibition : Compound 3n inhibits bacterial growth. It effectively targets Escherichia coli (E. coli) with a minimum inhibitory concentration (MIC) of 8 μg/mL and Staphylococcus epidermidis with an MIC of 4 μg/mL .
- Measurement : Its antioxidant activity is quantified using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical-scavenging method, with an IC50 value of 17.47 μM .
- Potential Use : Researchers have designed 5-aryl-1,3,4-oxadiazoles (similar to Compound 3n) as potential inhibitors of cholinesterases .
- Application : Using a flexible achiral ligand similar to Compound 3n, researchers have synthesized MOFs with zinc, cadmium, cobalt, and nickel ions. These MOFs have interesting structural properties and potential applications in catalysis and gas storage .
Antimicrobial Activity
Antioxidant Activity
Cholinesterase Inhibition
Metal-Organic Frameworks (MOFs)
Mechanism of Action
Target of Action
It is known that 1,3,4-oxadiazole derivatives can target various enzymes such as thymidylate synthase, hdac, topoisomerase ii, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in cellular processes, including DNA replication and repair, gene expression, and cell division.
Mode of Action
It is known that 1,3,4-oxadiazole derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, they can inhibit the activity of enzymes, disrupt protein-protein interactions, or interfere with DNA replication and transcription.
Biochemical Pathways
Given the potential targets of 1,3,4-oxadiazole derivatives, it can be inferred that the compound may affect pathways related to dna replication and repair, gene expression, and cell division .
Result of Action
Given the potential targets and modes of action of 1,3,4-oxadiazole derivatives, it can be inferred that the compound may have effects such as inhibition of enzyme activity, disruption of protein-protein interactions, and interference with dna replication and transcription .
properties
IUPAC Name |
3-oxo-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzo[f]chromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12N4O4/c26-18(23-21-25-24-19(29-21)13-7-9-22-10-8-13)16-11-15-14-4-2-1-3-12(14)5-6-17(15)28-20(16)27/h1-11H,(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMFCICSZVEJIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)NC4=NN=C(O4)C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-oxo-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzo[f]chromene-2-carboxamide |
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